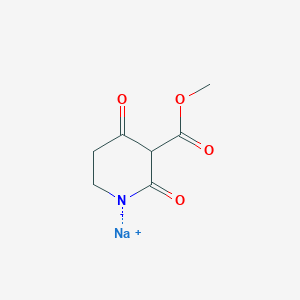

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide, also known as sodium 3-methoxycarbonyl-2,4-dioxopiperidin-1-ide or Na-3-MCD, is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for scientists in the fields of biochemistry and physiology, as it has been used to study the structure and function of proteins, enzymes, and other macromolecules. Na-3-MCD is also used to study the effects of drugs on the body, and to investigate the effects of environmental pollutants on the body. Na-3-MCD is a versatile compound that has been used in a variety of scientific research applications, and its use is growing.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

Sodium percarbonate (SPC) represents a class of sodium-based compounds utilized in environmental remediation efforts. It is highlighted for its eco-friendly, economical, and transportable benefits. The solid state of SPC allows for a milder hydrogen peroxide release rate, making it suitable for soil and water remediation. Advanced oxidation processes (AOPs) involving SPC are discussed, emphasizing heterogeneous and homogeneous catalytic processes for the degradation of contaminants. This review provides a comprehensive overview of the activation methods, influence factors, and the advantages and shortcomings of P-AOPs in environmental applications (Xin Liu et al., 2021).

Sodium-Ion Batteries

The development of room-temperature stationary sodium-ion batteries for large-scale electric energy storage, particularly in renewable energy and smart grid applications, is another area of significant research interest. This review compares various electrode materials, including cathodes and anodes, as well as electrolytes, summarizing sodium storage mechanisms and offering perspectives on future material designs (Huilin Pan et al., 2013).

Nutritional Science and Food Safety

The antimicrobial properties of sodium chloride (NaCl) and its impact on food safety are critically reviewed. Sodium chloride is indispensable for inhibiting growth and toxin production by various pathogens in processed meats and cheeses. The review addresses the necessity of sodium salts in food production and the implications of salt and sodium reduction or replacement on microbiological safety and quality (P. Taormina, 2010).

Electrolytes for Sodium-Ion Batteries

Research on sodium-ion batteries as potential alternatives to lithium-ion systems for cost-effective and high-energy-density applications continues to grow. This review focuses on the development of high-performance electrolytes that are crucial for the viability of sodium-ion batteries. It covers various types of Na+ ion-conducting electrolytes, including liquid, polymer gel, and solid electrolytes, discussing their ionic conductivity, thermal characteristics, electrochemical stability, and viscosity (K. Vignarooban et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide involves the reaction of 1-methylpiperazine-2,5-dione with sodium methoxide in methanol to yield the final product.", "Starting Materials": [ "1-methylpiperazine-2,5-dione", "Sodium methoxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 1-methylpiperazine-2,5-dione in methanol.", "Step 2: Add sodium methoxide to the solution and stir for several hours.", "Step 3: The reaction mixture is then filtered and the filtrate is evaporated to dryness.", "Step 4: The solid residue is washed with water and dried to yield Sodium 3-(methoxycarbonyl)-2,4-dioxopiperidin-1-ide." ] } | |

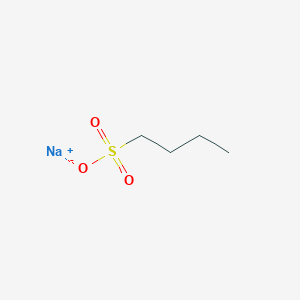

Número CAS |

139122-78-4 |

Fórmula molecular |

C7H9NNaO4 |

Peso molecular |

194.14 g/mol |

Nombre IUPAC |

sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate |

InChI |

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10); |

Clave InChI |

QUDSEKWSAJLLOW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1C(=O)CC[N-]C1=O.[Na+] |

SMILES canónico |

COC(=O)C1C(=O)CCNC1=O.[Na] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)